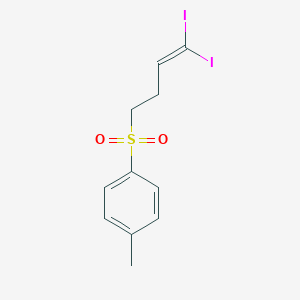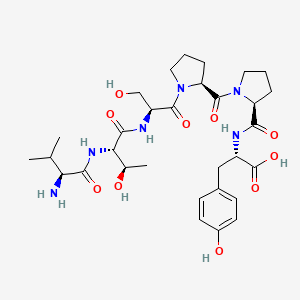![molecular formula C16H12F2N2O B14220653 5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole CAS No. 819076-90-9](/img/structure/B14220653.png)
5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a difluorophenyl group and a methoxyphenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole typically involves the reaction between hydrazine derivatives and acetylenic ketones. This reaction results in the formation of pyrazoles, often yielding a mixture of regioisomers . The specific synthetic route for this compound may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indoles: These compounds share a similar methoxyphenyl group but differ in the core structure, which is an indole instead of a pyrazole.
5-(4-Methoxyphenyl)-1H-imidazoles: These compounds also have a methoxyphenyl group but feature an imidazole ring instead of a pyrazole.
Uniqueness
5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole is unique due to the presence of both difluorophenyl and methoxyphenyl groups attached to the pyrazole ring. This combination of substituents imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
819076-90-9 |
|---|---|
Molecular Formula |
C16H12F2N2O |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
5-[4-[(2,6-difluorophenyl)methoxy]phenyl]-1H-pyrazole |
InChI |
InChI=1S/C16H12F2N2O/c17-14-2-1-3-15(18)13(14)10-21-12-6-4-11(5-7-12)16-8-9-19-20-16/h1-9H,10H2,(H,19,20) |
InChI Key |
CBPHWWAIBGLAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)COC2=CC=C(C=C2)C3=CC=NN3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


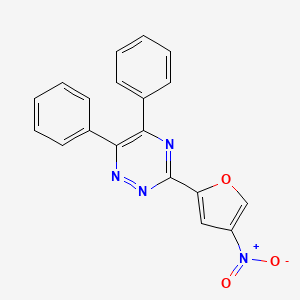

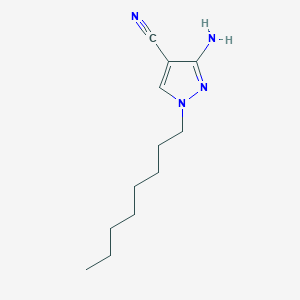
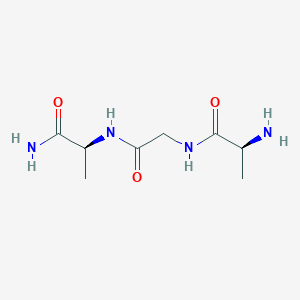
![2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro-](/img/structure/B14220599.png)
![2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B14220613.png)
![1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14220616.png)
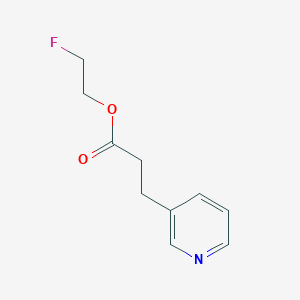
![1,1'-{3-[(But-2-yn-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14220622.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro-](/img/structure/B14220626.png)
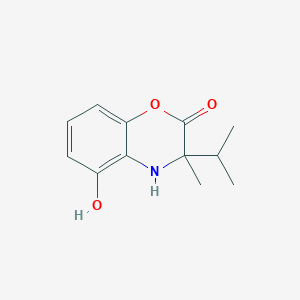
![3-[1-(Benzylamino)ethylidene]oxolan-2-one](/img/structure/B14220633.png)
